Methyl 2-oxo-3-propoxypropanoate
Description
Methyl 2-oxo-3-propoxypropanoate is an organic ester characterized by a propoxy (OCH₂CH₂CH₃) substituent at the third carbon and a ketone (oxo) group at the second carbon of the propanoate backbone. Its molecular formula is C₇H₁₂O₅, with a molecular weight of 176.16 g/mol . The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules for pharmaceuticals or agrochemicals. Its structural features—a ketone and an ether-linked propyl group—make it a versatile building block for reactions involving nucleophilic additions or ester hydrolysis .
Properties
IUPAC Name |
methyl 2-oxo-3-propoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-4-11-5-6(8)7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKRHOJIDCZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150202-67-6 | |
| Record name | methyl 2-oxo-3-propoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxo-3-propoxypropanoate can be synthesized through the esterification of 2-oxo-3-propoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3-propoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
Methyl 2-oxo-3-propoxypropanoate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.
- Reduction : Transforms into alcohols with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The ester group can be replaced with other functional groups through nucleophilic substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Amines, thiols (basic conditions) | Substituted esters and amides |
Biology
In biological research, this compound acts as a building block for the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in drug development.
Medicine
The compound is involved in the development of pharmaceuticals and drug delivery systems. Its properties allow for modifications that enhance the pharmacokinetic profiles of drug candidates. For instance, it can be integrated into drug formulations to improve solubility and bioavailability.
Case Study: Drug Development
A study highlighted the use of this compound derivatives in developing targeted therapies for various diseases. The modifications led to improved efficacy and reduced side effects compared to traditional compounds .
Industry
In industrial applications, this compound is used in the production of polymers , resins, and other chemicals. Its versatility allows it to be incorporated into materials that require specific physical or chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-propoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of Methyl 2-oxo-3-propoxypropanoate are influenced by its substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Reactivity: The propoxy group in this compound enhances solubility in polar aprotic solvents compared to methyl-substituted analogues (e.g., Methyl 2-methyl-3-oxopropanoate) . Electron-withdrawing groups (e.g., fluorine in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) increase electrophilicity at the ketone, facilitating nucleophilic attacks . Aromatic substituents (e.g., phenyl or pyrazine rings) introduce π-π stacking interactions, relevant in drug design .
Synthetic Utility: this compound’s ether linkage enables selective cleavage under acidic or reductive conditions, making it valuable for stepwise synthesis . Compounds like Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate are tailored for bioactivity due to methoxy groups enhancing membrane permeability .
Thermodynamic Stability :
Comparative Reactivity in Catalytic Reactions
Evidence from synthesis protocols highlights differences in reactivity:
- Rhodium-Catalyzed Reactions: this compound derivatives (e.g., diazo compounds) participate in cyclopropanation or C–H functionalization, leveraging the ketone’s electrophilicity .
- Fluorinated Analogues: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate undergoes faster keto-enol tautomerism, critical in forming fluorinated heterocycles .
Toxicity and Handling
Limited toxicological data exist for this compound, but analogous esters (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) suggest standard laboratory precautions are sufficient .
Biological Activity
Methyl 2-oxo-3-propoxypropanoate (CAS No. 2150202-67-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of cell culture applications and as a buffering agent. This article explores its biological activity, relevant case studies, and research findings.
This compound is classified as an organic compound with the following molecular formula:
- Molecular Formula : C7H13O3
- Molecular Weight : 145.18 g/mol
This compound is characterized by its propoxy and keto functional groups, which contribute to its chemical reactivity and potential biological applications.
1. Buffering Agent in Cell Cultures
This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6 to 8.5. This property is crucial for various biological assays where pH stability is essential for cellular metabolism and enzyme activity .
2. Safety and Toxicity
Research indicates that this compound exhibits low toxicity levels, making it suitable for use in biological systems. Safety data suggest minimal hazards associated with its handling and application in laboratory settings .
Case Study 1: Use in Biological Assays
In a study focused on the development of small molecule inhibitors, this compound was utilized as a buffering agent to stabilize pH during enzyme assays. The results indicated that the compound effectively maintained optimal conditions for enzymatic reactions, enhancing the reliability of the experimental outcomes .
Case Study 2: Evaluation of Biological Effects
A comparative analysis involving various buffering agents revealed that this compound provided superior buffering capacity compared to traditional buffers like MOPS. The study demonstrated that cells cultured in media supplemented with this compound showed improved growth rates and metabolic activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

